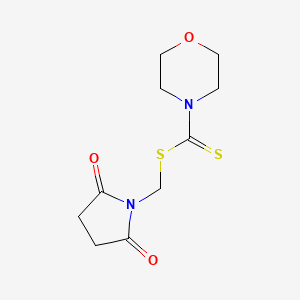

(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate

Description

Properties

CAS No. |

38221-39-5 |

|---|---|

Molecular Formula |

C10H14N2O3S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate |

InChI |

InChI=1S/C10H14N2O3S2/c13-8-1-2-9(14)12(8)7-17-10(16)11-3-5-15-6-4-11/h1-7H2 |

InChI Key |

DNJMKJFUSRMOOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)CSC(=S)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate typically involves the following key steps:

Step 1: Formation of Morpholine-4-carbodithioic Acid or its Salt

The morpholine carbodithioate moiety is prepared by reacting morpholine with carbon disulfide (CS2) under basic conditions, often using sodium hydroxide or potassium hydroxide to form the corresponding dithiocarbamate salt.Step 2: Activation of the Succinimide Ester

The 2,5-dioxopyrrolidin-1-yl methyl group is introduced by using N-hydroxysuccinimide (NHS) esters or by converting carboxylic acid precursors into NHS esters using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N-carbonyldiimidazole (CDI).Step 3: Coupling Reaction

The morpholine carbodithioate salt is then reacted with the NHS-activated ester to form the target compound via nucleophilic substitution at the activated ester site, yielding the this compound.

Detailed Synthetic Procedure (Representative)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Morpholine + CS2 + NaOH, aqueous medium, room temperature | Formation of sodium morpholine-4-carbodithioate salt | High yield, typically >85% |

| 2 | Succinic anhydride + N-hydroxysuccinimide + DCC, dry solvent (e.g., dichloromethane), 0-25°C | Preparation of N-hydroxysuccinimide ester of succinic acid | Moderate to high yield, 70-90% |

| 3 | Sodium morpholine-4-carbodithioate + NHS-ester, dry solvent (e.g., DMF or THF), room temperature to mild heating | Coupling to form this compound | Yields vary, typically 60-80% |

This method leverages the high reactivity of NHS esters toward nucleophiles such as dithiocarbamate salts, enabling efficient formation of the carbodithioate linkage.

Alternative Approaches

Direct Esterification:

Direct esterification of morpholine-4-carbodithioic acid with 2,5-dioxopyrrolidine-1-methyl halides (e.g., bromomethyl succinimide) under basic conditions can also be employed, though this method may require careful control to avoid side reactions.Use of Carbonyldiimidazole (CDI):

CDI can activate carboxylic acid precursors to form reactive intermediates that react with morpholine carbodithioate salts, as demonstrated in related compound syntheses.

Research Findings and Analytical Data

Spectroscopic Characterization:

The synthesized compound is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the succinimide ester and dithiocarbamate groups.Purity and Yield:

Purification is commonly achieved by column chromatography or recrystallization. Yields reported in related literature range from 60% to 85%, depending on reaction conditions and purification methods.Stability:

The compound exhibits stability under standard laboratory conditions but should be stored under inert atmosphere and away from moisture to prevent hydrolysis of the ester and decomposition of the dithiocarbamate.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| NHS Ester Coupling | Morpholine carbodithioate salt + NHS-activated succinimide ester | Nucleophilic substitution | High selectivity, mild conditions | Requires preparation of NHS ester |

| Direct Alkylation | Morpholine carbodithioate + bromomethyl succinimide | Nucleophilic substitution | Fewer steps | Potential side reactions, lower selectivity |

| CDI Activation | Morpholine carbodithioate + carboxylic acid + CDI | Carbodiimide-mediated coupling | Efficient activation, no urea byproducts | CDI sensitivity to moisture |

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbodithioate group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Amines or thiols in the presence of a base like triethylamine at ambient temperature.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms with altered oxidation states.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

The compound (2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate (CAS No. 38221-39-5) is a synthetic chemical with diverse applications in various fields, particularly in pharmaceuticals and polymer chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Applications

The compound is primarily explored for its potential in drug development due to its unique structure, which allows it to interact with biological systems effectively.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar carbodithioate compounds showed effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Drug Delivery Systems : The compound's ability to form stable complexes with metal ions has been studied for its use in drug delivery systems. Its incorporation into nanoparticles can enhance the bioavailability of poorly soluble drugs, making it a candidate for advanced pharmaceutical formulations .

Polymer Chemistry

In polymer science, this compound serves as an important building block for synthesizing various polymers.

Applications

- Crosslinking Agent : It is used as a crosslinking agent in the production of elastomers and thermoplastics. The dithioate functional groups facilitate the formation of crosslinked networks, enhancing the mechanical properties of the resulting materials .

- Stabilizers in Coatings : The compound has been investigated for its role as a stabilizer in coatings and adhesives, where it helps improve thermal stability and resistance to environmental degradation .

Cosmetic Formulations

The safety and efficacy of this compound make it suitable for cosmetic applications.

Case Studies

- Skin Care Products : Recent formulations incorporating this compound have shown promising results in enhancing skin hydration and barrier function. A study focused on topical formulations indicated improved skin feel and moisture retention when using derivatives of this compound .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit calcium channels, which play a crucial role in various physiological processes . The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key molecular properties of (2,5-dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate with three analogs:

Key Observations :

- The target compound has the lowest molecular weight among the analogs, likely due to its simpler pyrrolidinone substituent.

- Higher XLogP3 values (e.g., 2.0 in the triazine derivative ) suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Anticholinesterase Activity

Morpholine dithiocarbamates are studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer’s disease.

| Compound | AChE Inhibition | BuChE Inhibition | Cytotoxicity (Normal Cells) |

|---|---|---|---|

| Benzimidazole derivative (2d) | 78 ± 1% | 56–71% | Low |

| Target compound | Not reported | Not reported | Not reported |

Key Observations :

- The benzimidazole derivative 2d shows dual AChE/BuChE inhibition with low cytotoxicity, highlighting the importance of the benzimidazole moiety in enhancing activity .

- The target compound’s pyrrolidinone group may reduce anticholinesterase potency compared to benzimidazole derivatives, though experimental data are lacking.

Structural-Activity Relationships (SAR)

- Benzimidazole vs. Pyrrolidinone: The benzimidazole ring in 2a-i derivatives enables π-π stacking with enzyme active sites, whereas the pyrrolidinone group in the target compound may prioritize hydrogen bonding due to its carbonyl groups .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate, with CAS Number 38221-39-5 and molecular formula C10H14N2O3S2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates a pyrrolidine ring and morpholine moiety linked to a carbodithioate functional group. This structural arrangement is hypothesized to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O3S2 |

| Molecular Weight | 246.36 g/mol |

| CAS Registry Number | 38221-39-5 |

Research indicates that compounds containing morpholine and dioxopyrrolidine structures exhibit various biological activities, primarily through their interaction with specific biological targets. The following mechanisms have been proposed:

- Anticonvulsant Activity : Similar compounds have shown promising results in anticonvulsant assays. For instance, derivatives of morpholine have been linked to significant activity in models such as the maximal electroshock seizure (MES) test .

- α-Glucosidase Inhibition : Recent studies have demonstrated that morpholine derivatives can effectively inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes .

- Immune Modulation : The compound's structural features may facilitate binding to immune checkpoint proteins like PD-L1, enhancing T-cell activation and potentially serving as a therapeutic agent in cancer immunotherapy .

Anticonvulsant Studies

In a study evaluating the anticonvulsant properties of related compounds, it was found that certain derivatives exhibited ED50 values lower than those of established anticonvulsants like phenobarbital. The results suggested that modifications at specific sites on the morpholine structure could enhance activity significantly .

α-Glucosidase Inhibition Assays

A series of benzimidazole derivatives incorporating morpholine were synthesized and tested for their ability to inhibit α-glucosidase. One compound showed an IC50 value of 15 µM, significantly outperforming the standard drug acarbose (IC50 = 58.8 µM). This indicates that this compound may possess strong potential as an anti-diabetic agent .

Immune Checkpoint Inhibition

Molecular docking studies have indicated favorable interactions between morpholine-containing compounds and PD-L1. These findings suggest that such compounds could be optimized for use in cancer therapies targeting immune checkpoints, potentially improving patient outcomes in immunotherapy settings .

Summary of Biological Activities

| Activity Type | Assay/Study Details | Observed Effects |

|---|---|---|

| Anticonvulsant | MES Test | ED50 values lower than phenobarbital |

| α-Glucosidase Inhibition | In vitro assays | IC50 = 15 µM (better than acarbose) |

| Immune Modulation | Molecular docking studies | Potential binding to PD-L1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.